molecular formula C9H12OS B13282332 (3-Ethoxyphenyl)methanethiol

(3-Ethoxyphenyl)methanethiol

Cat. No.: B13282332
M. Wt: 168.26 g/mol
InChI Key: VFKCPNGPLLYNDH-UHFFFAOYSA-N
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Description

(3-Ethoxyphenyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with an ethoxy group (-OCH2CH3) at the third position. This compound is known for its distinctive odor and is used in various chemical applications due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxyphenyl)methanethiol typically involves the reaction of 3-ethoxybenzyl chloride with sodium hydrosulfide (NaSH) in an aqueous medium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired thiol compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Corresponding sulfides (R-S-R).

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

(3-Ethoxyphenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Ethoxyphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This reactivity is crucial for its biological activities, including its potential antimicrobial and antioxidant effects.

Comparison with Similar Compounds

    Methanethiol (CH3SH): The simplest thiol, known for its strong odor and use as a warning agent in natural gas.

    Ethanethiol (C2H5SH): Similar to methanethiol but with an ethyl group, used as an odorant and in chemical synthesis.

    (3-Methoxyphenyl)methanethiol: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.

Uniqueness: (3-Ethoxyphenyl)methanethiol is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and overall chemical behavior, making it distinct from other thiols.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(3-ethoxyphenyl)methanethiol

InChI

InChI=1S/C9H12OS/c1-2-10-9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3

InChI Key

VFKCPNGPLLYNDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CS

Origin of Product

United States

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